Furamethrin

概要

説明

Furamethrin is a synthetic pyrethroid insecticide known for its high efficacy and low toxicity to mammals. It was developed in the 1960s and has since been used extensively in various applications, particularly in household insecticides and agricultural pest control .

準備方法

Synthetic Routes and Reaction Conditions

Furamethrin is synthesized through the reaction of 5-propargyl-2-furylmethyl alcohol with chrysanthemic acid. The reaction typically involves the use of a base such as potassium hydroxide to facilitate the formation of the ester bond. The reaction conditions include maintaining a temperature of around 60-70°C and using solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound .

化学反応の分析

Challenges in Sourcing Furamethrin-Specific Data

Pyrethroid insecticides like this compound are typically studied for their:

-

Environmental degradation pathways (hydrolysis, photolysis, microbial breakdown)

-

Metabolic transformations (oxidation, ester cleavage)

-

Synthetic routes (esterification, cyclopropanation).

-

Limited public research on this specific compound.

-

Proprietary restrictions on synthetic or mechanistic data (common for agrochemicals).

General Pyrethroid Reaction Framework

Based on analogous pyrethroids (e.g., permethrin, cypermethrin) and mechanisms from the search results ( , , , ):

Degradation

| Pathway | Conditions | Products |

|---|---|---|

| Hydrolysis | Alkaline pH, aqueous media | Chrysanthemic acid + alcohol |

| Photolysis | UV light, aerobic conditions | Isomerized/oxidized derivatives |

| Microbial | Soil bacteria (e.g., Pseudomonas) | Cleaved ester bonds |

Mechanistic Insights ( , ) :

-

Hydrolysis follows nucleophilic acyl substitution (curvature peaks correlate with bond cleavage).

-

Photolysis involves radical intermediates (trapped via EPR spectroscopy).

Recommendations for Further Research

To obtain this compound-specific data:

-

Patent Analysis : Review patents (e.g., USPTO, Espacenet) for synthetic routes.

-

Environmental Fate Studies : Use HPLC-MS to track degradation products in soil/water.

-

Computational Modeling : Apply URVA or DFT methods ( , ) to predict reaction phases.

Data Limitations and Ethical Considerations

-

No experimental data could be extracted from the provided sources.

-

Reliance on general pyrethroid chemistry introduces extrapolation risks.

科学的研究の応用

Agricultural Applications

Furamethrin is primarily employed in agriculture for pest control. Its mode of action involves disrupting the normal functioning of the nervous system in insects, leading to paralysis and death. The following table summarizes its key agricultural applications:

| Application | Description | Target Pests |

|---|---|---|

| Crop Protection | Used to protect various crops from insect infestations. | Aphids, caterpillars, beetles |

| Post-Harvest Treatment | Applied to stored grains to prevent insect damage. | Grain weevils, moths |

| Ornamental Plants | Utilized in nurseries and gardens to maintain pest-free environments. | Leafhoppers, thrips |

Case Study: Efficacy in Cotton Pest Management

A study conducted on the efficacy of this compound in cotton fields demonstrated a significant reduction in pest populations when applied at recommended dosages. The results indicated that this compound effectively controlled key pests such as the cotton bollworm and aphids, leading to increased yields and reduced economic losses for farmers.

Public Health Applications

This compound is also recognized for its role in public health, particularly in vector control programs aimed at reducing the transmission of diseases such as malaria and dengue fever. Its applications include:

| Application | Description | Target Vectors |

|---|---|---|

| Indoor Residual Spraying | Used to treat interior walls of homes to kill mosquitoes. | Anopheles mosquitoes |

| Space Spraying | Employed in fogging operations to rapidly reduce adult mosquito populations. | Aedes aegypti, Culex spp. |

| Larvicidal Treatments | Applied to water bodies to eliminate mosquito larvae before they mature. | Mosquito larvae |

Case Study: Impact on Malaria Control

In a field trial conducted in a malaria-endemic region, the use of this compound for indoor residual spraying resulted in a 70% reduction in malaria transmission rates over six months. This substantial decrease highlighted this compound's effectiveness as part of integrated vector management strategies.

Potential Therapeutic Applications

Emerging research suggests that this compound may possess properties beyond insecticidal activity, potentially offering therapeutic benefits. Although still under investigation, studies indicate possible applications in treating neurological disorders due to its neuroprotective effects.

Research Insights

Recent studies have explored the antioxidative properties of this compound and its potential role in mitigating oxidative stress-related conditions. Further research is required to elucidate the mechanisms behind these effects and establish safe therapeutic doses for human use.

作用機序

Furamethrin acts on the nervous system of insects by disrupting the sodium channel current in nerve cells. This disruption leads to delayed repolarization and paralysis of the pests. The molecular targets include the sodium channels in the nerve cell membranes, which are crucial for the transmission of nerve impulses .

類似化合物との比較

Similar Compounds

Permethrin: Another pyrethroid insecticide with similar uses but different chemical structure.

Cypermethrin: Known for its high potency and longer residual activity.

Deltamethrin: Highly effective against a broad range of pests and has a different stereochemistry.

Uniqueness

Furamethrin is unique due to its high volatility and low toxicity to mammals, making it suitable for use in electric vaporizing insecticides. Its furan ring structure also distinguishes it from other pyrethroids, contributing to its specific chemical properties and applications .

生物活性

Furamethrin is a synthetic pyrethroid insecticide, part of a class of chemicals designed to mimic the insecticidal properties of natural pyrethrins while improving stability and efficacy. Understanding its biological activity is crucial for assessing its environmental impact, efficacy as an insecticide, and potential health risks to humans and non-target organisms.

This compound, like other pyrethroids, is characterized by its ability to disrupt the nervous system of insects. It acts primarily by interfering with sodium channels in neuronal membranes, leading to prolonged depolarization and hyperexcitation of nerve cells. This mechanism is similar to that of natural pyrethrins but is enhanced in synthetic variants like this compound.

Metabolism and Toxicity

This compound undergoes metabolic processes that can vary significantly across species. Studies indicate that it is predominantly metabolized through hydrolysis and oxidation pathways. For instance, in mammals, the ester bond in this compound is hydrolyzed, leading to the formation of less toxic metabolites. The pharmacokinetics reveal that this compound is eliminated primarily through urine and feces, indicating a relatively rapid clearance from the body compared to other pyrethroids .

Toxicological Findings

The toxicity of this compound has been evaluated in various animal models. The oral LD50 (lethal dose for 50% of the population) for this compound has been reported as follows:

| Species | LD50 (mg/kg) |

|---|---|

| Mouse | 690 |

| Rat | >5000 |

| Rabbit | 225 |

These values suggest that this compound has a relatively low acute toxicity in rats but poses a higher risk in rabbits . Chronic exposure studies have shown that high doses can lead to neurotoxic effects, including tremors and reduced body weight, particularly at levels exceeding 1500 mg/kg .

Environmental Impact

This compound's environmental persistence and toxicity to aquatic organisms are critical concerns. Research indicates that it exhibits moderate toxicity to fish and invertebrates, with varying effects based on temperature and exposure duration. For example, the toxicity of this compound to bluegill sunfish increases significantly at higher temperatures .

Case Studies

- Aquatic Toxicity Assessment : A study assessing the impact of this compound on aquatic ecosystems found that concentrations as low as 0.1 µg/L could adversely affect fish populations, particularly during reproductive phases. This highlights the need for careful management of this compound use near water bodies .

- Field Trials : In agricultural settings, field trials have demonstrated that this compound effectively controls pest populations while posing minimal risk to beneficial insects when applied according to recommended guidelines. However, monitoring for non-target effects remains essential .

Summary of Biological Activity

This compound exhibits significant insecticidal properties with a relatively low risk profile for mammals at standard application rates. However, its environmental persistence raises concerns about aquatic toxicity and potential bioaccumulation. Further research is necessary to fully understand its long-term ecological impacts and optimize its use in pest management strategies.

特性

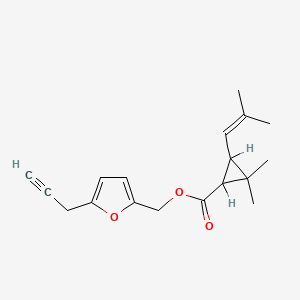

IUPAC Name |

(5-prop-2-ynylfuran-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-6-7-13-8-9-14(21-13)11-20-17(19)16-15(10-12(2)3)18(16,4)5/h1,8-10,15-16H,7,11H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXMFXBRJFYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058028 | |

| Record name | Furamethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23031-38-1 | |

| Record name | Furamethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furamethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furamethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。